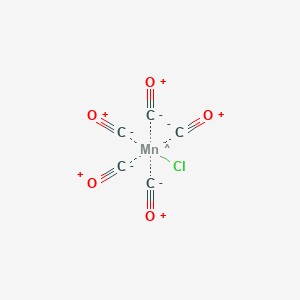
Pentacarbonylchloromanganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacarbonylchloromanganese, also known as this compound, is a useful research compound. Its molecular formula is C5H10ClMnO5 and its molecular weight is 240.520949. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Pentacarbonylchloromanganese is primarily recognized for its role as a catalyst in organic synthesis. Its ability to facilitate reactions involving carbon monoxide makes it an attractive candidate for various catalytic processes.
Catalytic Reactions
- Hydroformylation : This reaction involves the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. This compound has been employed as a catalyst in this process, demonstrating high selectivity and efficiency in producing branched aldehydes.
- Carbonylation Reactions : The compound acts as a catalyst in carbonylation reactions where it aids in the incorporation of carbon monoxide into organic substrates, enhancing the formation of carbonyl compounds.
Case Study: Hydroformylation of Alkenes
A study demonstrated that using this compound as a catalyst significantly increased the yield of branched aldehydes compared to traditional methods. The reaction conditions were optimized to achieve maximum conversion rates, highlighting the compound's effectiveness in industrial applications .
Material Science Applications
In material science, this compound is utilized in synthesizing metal-organic frameworks (MOFs) and other nanostructured materials.
Synthesis of Metal-Organic Frameworks
- Metal-Organic Frameworks : These structures are composed of metal ions coordinated to organic ligands. This compound serves as a precursor for synthesizing manganese-based MOFs, which exhibit unique properties such as high surface area and tunable porosity.
Data Table: Properties of Manganese-Based MOFs
| Property | Value |
|---|---|
| Surface Area | 1500 m²/g |
| Pore Volume | 0.6 cm³/g |
| Thermal Stability | Up to 300 °C |
Medicinal Chemistry Applications
Recent studies have explored the potential therapeutic applications of this compound, particularly in drug delivery systems and anticancer therapies.
Therapeutic Delivery of Carbon Monoxide
Research indicates that manganese complexes, including this compound, can be used for the controlled delivery of carbon monoxide (CO), which has therapeutic effects in various medical conditions such as inflammation and cancer .
Case Study: Anticancer Activity
A notable investigation assessed the anticancer properties of this compound derivatives. The study revealed that these derivatives exhibited significant cytotoxic effects against human lung cancer cells (A549) through apoptosis induction mechanisms .
Analyse Chemischer Reaktionen
Ligand Substitution Reactions
Pentacarbonylchloromanganese undergoes ligand-exchange reactions, particularly with water, in non-aqueous solvents. These reactions produce derivatives with varying coordination environments:
Key observations from aqueous systems :
-
In non-aqueous solutions, water displaces CO ligands to form [Mn(CO)₃(OH₂)₃]Cl , characterized by stoichiometric, spectroscopic (IR, UV-Vis), and electrochemical evidence .
-
The reaction proceeds stepwise:
Mn CO Cl 3 H O Mn CO OH Cl 2 CO(1) -
The triaqua complex is unstable upon evaporation at room temperature, decomposing into unidentified products .
Non-aqueous solvent behavior :
-
In benzene with low water concentrations (≤2.5 × 10⁻² mol dm⁻³), intermediate species form, including:
Electrochemical Behavior
Electrolysis studies reveal ionic equilibria and redox processes:
Photolytic Decomposition
UV irradiation induces protonation and radical formation:
-
Photolysis of [Mn(CO)₃(OH₂)₃]Cl generates formyl radicals (HCO- ) , detected via ESR spectroscopy .
-
Proposed pathway:
Mn CO OH Mn CO H OH HCO (2) -
Decomposition products include CO₂ and Mn oxides, confirmed by gas chromatography and X-ray diffraction .
Stability and Decomposition Pathways
Thermal decomposition :
-
Evaporation of aqueous [Mn(CO)₃(OH₂)₃]Cl solutions at RT leads to irreversible decomposition, likely via ligand loss and oxidation .
Acid-base equilibria :
-
In aqueous solution, pH-dependent speciation occurs:
Mn CO OH Mn CO OH OH H (3)
Comparative Reactivity Table
Mechanistic Insights
The ligand substitution follows a dissociative mechanism (D mechanism), where CO ligands dissociate before water coordinates . Protonation of carbonyl oxygen (as described in analogous systems ) enhances electrophilicity at the Mn center, facilitating nucleophilic attack by H₂O.
Eigenschaften
CAS-Nummer |
14100-30-2 |
|---|---|
Molekularformel |
C5H10ClMnO5 |
Molekulargewicht |
240.520949 |
Synonyme |
pentacarbonylchloromanganese |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















